N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
Chemical Structure and Properties
The compound, referred to as E244-0506 (), has the molecular formula C₂₅H₂₇N₃O₅ and a molecular weight of 449.51 g/mol. Its IUPAC name reflects a complex structure:
- Indole core: Substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 2-(2-methoxyphenyl)ethyl chain.
- Amide coupling between indole-glyoxylic acid derivatives and amines.
- N-alkylation of indole using reagents like oxalyl chloride or substituted alkyl halides.
- Characterization via ¹H/¹³C-NMR, HRMS, and TLC to confirm purity and structure .
Potential Applications The morpholine and indole moieties suggest possible kinase inhibition or GPCR modulation, common in anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-22-9-5-2-6-18(22)10-11-26-25(31)24(30)20-16-28(21-8-4-3-7-19(20)21)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLKKMPTOAZQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to scale up the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues of Indol-3-yl-oxoacetamides
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity: Morpholine (E244-0506, ) enhances water solubility, critical for oral bioavailability. Nitrophenyl () and chlorophenyl () groups may enhance electrophilic interactions with biological targets.
Synthetic Complexity :
- E244-0506’s dual substitution (1-morpholinyl-oxoethyl and 3-methoxyphenyl-ethyl) requires multi-step synthesis, whereas simpler analogues () are more straightforward.
Biological Activity :
- Only 2e () and the nitrophenyl derivative () have reported activities (anticancer and antimicrobial, respectively). E244-0506’s bioactivity remains speculative.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Substituents
Key Insights:
- E244-0506’s morpholine group likely improves solubility over adamantane-containing analogues, aiding in drug delivery.
- The methoxyphenyl chain may balance lipophilicity, enhancing blood-brain barrier penetration compared to nitro or chlorophenyl groups.
Molecular Docking and Target Interactions
- highlights the importance of N-alkyl/aryl substitutions on indole-glyoxylamides for binding to MDM2-p53 and PBR proteins.
- E244-0506’s morpholinyl-oxoethyl side chain could mimic protein-binding motifs (e.g., ATP-binding pockets in kinases), but this requires validation.
- Hydrazine-linked analogues () show distinct binding modes due to their planar structures, unlike E244-0506’s flexible side chains.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It features an indole moiety, morpholine, and methoxyphenyl groups, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing indole and morpholine rings have been noted for their efficacy against various bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Indole derivative A | Against E. coli | 20 |
| Morpholine derivative B | Against S. aureus | 15 |
In a study examining the antibacterial effects of similar compounds, it was found that certain derivatives displayed minimal inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific cancer cell lines. Research indicates that indole derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways.
Case Study: Indole Derivative Efficacy
A study evaluated the anticancer effects of indole derivatives on human breast cancer cell lines (MCF-7). The results indicated:
| Treatment | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound X | 65 | 25 |
| Compound Y | 40 | 15 |
These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Receptor Interaction : The morpholine group may facilitate interactions with G-protein coupled receptors, influencing various signaling pathways .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves multi-step protocols with key intermediates. For example:
Indole functionalization : Alkylation of the indole nitrogen with 2-(morpholin-4-yl)-2-oxoethyl groups using reagents like bromoacetamide derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
Coupling reactions : Amide bond formation between the indol-3-yl-2-oxoacetyl moiety and the 2-(2-methoxyphenyl)ethylamine group. HATU or DIPEA in DMF is often used for efficient coupling .
Purification : Recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures purity .
Q. Optimization Tips :
Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography :
Advanced Research Questions
Q. Q3. How can structural ambiguities or data contradictions (e.g., NMR vs. X-ray results) be resolved?
Methodological Answer:
- Cross-Validation :
- Crystallographic Refinement :
Q. Q4. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
Methodological Answer:
- Substituent Modification :
- Assay Design :
Q. Q5. How can computational modeling aid in predicting physicochemical properties or metabolic stability?
Methodological Answer:
- ADMET Prediction :
- Molecular Dynamics (MD) :
Q. Q6. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution :
Data Analysis & Quality Control
Q. Q7. How should researchers address batch-to-batch variability in spectroscopic data?
Methodological Answer:
Q. Q8. What analytical techniques are recommended for detecting trace impurities?
Methodological Answer:
- LC-MS/MS :
- ICP-OES :
- Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
Ethical & Safety Considerations
Q. Q9. What safety protocols are critical during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
